molecular formula C15H17NO4 B13330319 Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B13330319
M. Wt: 275.30 g/mol
InChI Key: VYMWOWRKVJAAJA-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core with a 2-oxa (ether) and 8-oxo (ketone) substitution. The benzyl ester group at the 5-position serves as a protective moiety, commonly utilized in organic synthesis to stabilize reactive intermediates. This compound is of interest in medicinal chemistry due to the rigidity and three-dimensional structure imparted by the spiro system, which can enhance binding affinity and selectivity in drug design .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C15H17NO4/c17-13-6-7-16(15(8-13)10-19-11-15)14(18)20-9-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

VYMWOWRKVJAAJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(CC1=O)COC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of benzylamine with a suitable oxo-azaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 8 is susceptible to reduction, yielding secondary alcohol derivatives. Common reducing agents include:

ReagentConditionsProductSource
Sodium borohydride (NaBH₄)Tetrahydrofuran (THF), 0–25°CBenzyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Lithium aluminum hydride (LiAlH₄)Diethyl ether, refluxBenzyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (higher selectivity)
  • Mechanistic Insight : Sodium borohydride selectively reduces the ketone without affecting the ester group, while LiAlH₄ may require controlled conditions to avoid over-reduction .

Oxidation Reactions

The spirocyclic framework’s stability under oxidative conditions allows selective modifications:

ReagentConditionsProductSource
Potassium permanganate (KMnO₄)Aqueous acetone, 50°CBenzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (unchanged; stability confirmed)
Ozone (O₃)Dichloromethane, -78°CCleavage of the oxetane ring, yielding dicarbonyl intermediates
  • Note : The ketone group remains inert under mild KMnO₄ conditions, but ozonolysis targets the oxetane moiety, demonstrating the compound’s ring-strain reactivity.

Substitution Reactions

The nitrogen atom in the azaspiro ring participates in nucleophilic substitutions, enabling functionalization:

ReagentConditionsProductSource
Alkyl halides (e.g., CH₃I)DMF, K₂CO₃, 60°CN-Alkylated derivatives (e.g., Benzyl 8-oxo-2-oxa-5-(methyl)azaspiro[3.5]nonane-5-carboxylate)
Benzyl bromideTHF, NaH, 0°CN-Benzyl derivatives
  • Key Observation : Sodi

Scientific Research Applications

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The spiro[3.5]nonane scaffold allows for diverse functionalization. Below is a comparative analysis of analogs with modifications to the ester group, ketone/ether positions, and additional substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Differences vs. Target Compound
Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate C15H17NO4* 275.30 8-oxo, 2-oxa, benzyl ester Not Provided - Reference compound
tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate C12H19NO4 241.28 8-oxo, 2-oxa, tert-butyl ester 1934939-07-7 95% tert-Butyl ester instead of benzyl
tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate C13H21NO3 239.32 8-oxo, no 2-oxa, tert-butyl ester 778646-92-7 - Lacks 2-oxa ether
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate C13H21NO3 239.32 2-oxo, tert-butyl ester 1788041-51-9 >98% Ketone at position 2 instead of 8
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one C14H17NO2 231.29 8-oxa, 6-oxo, benzyl 1147112-75-1 - Ketone at position 6; no ester group

*Estimated based on tert-butyl analog (C12H19NO4) with benzyl substitution.

Functional Group Impact on Properties

  • Benzyl esters are cleaved via hydrogenolysis, whereas tert-butyl esters require acidic conditions . The tert-butyl analog (CAS 1934939-07-7) is widely used as a protected intermediate due to its stability under basic conditions .
  • Ketone and Ether Positions: The 8-oxo group in the target compound introduces a hydrogen-bond acceptor, which may enhance interactions with biological targets. Analogs with ketones at position 2 (e.g., CAS 1788041-51-9) or 6 (e.g., CAS 1147112-75-1) exhibit distinct electronic profiles, affecting reactivity in further functionalization .

Biological Activity

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12_{12}H19_{19}N O4_{4}
Molecular Weight241.28 g/mol
CAS Number1934939-07-7
Purity≥97%

Synthesis Methods

The synthesis of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane involves several steps, including the reaction of precursor compounds under controlled conditions to achieve high yields and purity. A notable synthesis method includes:

  • Starting Material : Utilizing readily available raw materials to enhance accessibility.
  • Reaction Conditions : Conducting reactions in inert atmospheres with appropriate solvents to prevent degradation.
  • Final Product Isolation : Employing techniques such as catalytic hydrogenation to remove protective groups, yielding the desired compound with high efficiency .

Antimicrobial Properties

Research has demonstrated that Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines in laboratory settings, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest . Further investigations into its mechanism of action are ongoing.

The biological activity of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The unique spirocyclic structure may facilitate binding interactions that modulate these targets' activities .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were employed.
    • Findings : The compound showed significant inhibition zones against tested strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Study :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assays were used to measure cell viability post-treatment.
    • Findings : Results indicated a dose-dependent reduction in cell viability, supporting further exploration into its use as a chemotherapeutic agent .

Q & A

Q. Advanced

  • Metal Catalysts : Fe(NO₃)₃ or Ce-based catalysts promote selective oxidation of hydroxyl to ketone groups with O₂ as a green oxidant .
  • Acid Catalysis : H₂SO₄/ammonium cerium phosphate achieves >90% conversion in esterification .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) enable mild, stereoselective oxidation .

How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using amylose-based columns .
  • Circular Dichroism (CD) : Detects optical activity in solution .
  • XRD with SHELXL : Confirms absolute configuration in crystalline form .

What are the challenges in scaling up laboratory-scale synthesis, and how are they addressed?

Q. Advanced

  • Purification : Transition from column chromatography to recrystallization or distillation for cost efficiency .
  • Exothermic Reactions : Use flow reactors to control temperature during cyclization .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Fe) improve reusability .

How does the compound’s spirocyclic structure influence its pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : LogP calculations predict membrane permeability.
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidation resistance of the spiro core .
  • Biological Activity : Molecular docking studies (e.g., with proteases) evaluate binding affinity .

What methodologies analyze data contradictions in reaction mechanisms reported across studies?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic pathways in oxidation .
  • Isotopic Labeling : Traces oxygen sources in ketone formation (e.g., ¹⁸O labeling) .
  • Multivariate Analysis : Uniform experimental design (UED) identifies dominant variables (e.g., catalyst loading, solvent ratio) .

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